
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.20 g/mol . It is characterized by the presence of a methoxy group, a nitro group, and an ethanamine moiety attached to a phenoxy ring. This compound is used primarily in research and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine typically involves the reaction of 3-methoxy-4-nitrophenol with ethylene oxide in the presence of a base to form the corresponding ether. This intermediate is then reacted with ammonia or an amine to yield the final product . The reaction conditions often require controlled temperatures and pressures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves bulk manufacturing techniques, including the use of large reactors and continuous flow systems to optimize production efficiency and minimize costs .
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(3-methoxy-4-aminophenoxy)ethan-1-amine .
Aplicaciones Científicas De Investigación
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The methoxy group can also participate in hydrogen bonding and other interactions with biological molecules .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methoxynaphthalen-1-yl)ethan-1-amine
- 2-(4-Methoxy-1H-indol-3-yl)ethan-1-amine
Uniqueness
2-(3-Methoxy-4-nitrophenoxy)ethan-1-amine is unique due to the presence of both methoxy and nitro groups on the phenoxy ring, which imparts distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
2-(3-methoxy-4-nitrophenoxy)ethanamine |
InChI |
InChI=1S/C9H12N2O4/c1-14-9-6-7(15-5-4-10)2-3-8(9)11(12)13/h2-3,6H,4-5,10H2,1H3 |
Clave InChI |
PRWALVOZXQSHGZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCCN)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


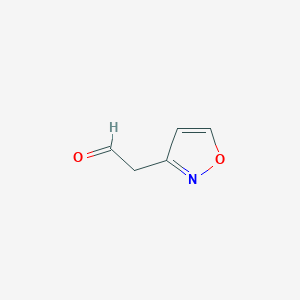
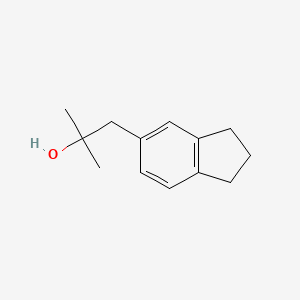
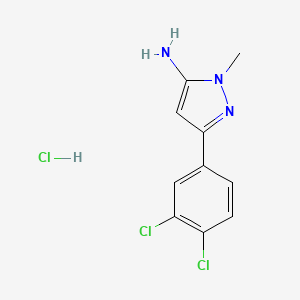
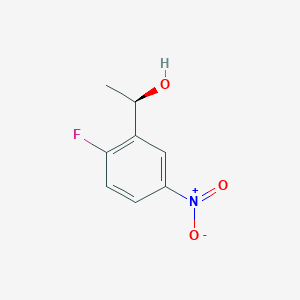
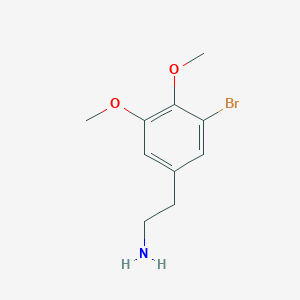

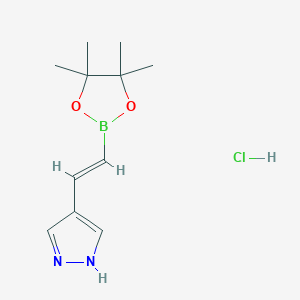



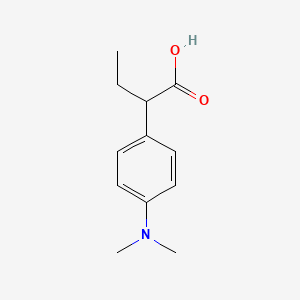
![rac-(2R,3R)-3-[3-(trifluoromethyl)phenyl]azetidine-2-carboxylic acid hydrochloride](/img/structure/B13604252.png)


